molecular formula C7H9N3O3S B590238 methyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetate CAS No. 1331670-10-0

methyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetate

Cat. No.: B590238
CAS No.: 1331670-10-0
M. Wt: 218.245
InChI Key: MJAIDGPTIFCPGD-FAVSQNOZSA-N
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Description

Methyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetate is a synthetic organic compound characterized by the presence of a thiazole ring, an amino group, and a trideuteriomethoxyimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amine precursors.

    Formation of the Trideuteriomethoxyimino Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and trideuteriomethoxyimino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or alkoxides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, methyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its labeled trideuteriomethoxyimino group can facilitate the tracking of metabolic pathways.

Medicine

In medicine, the compound has potential applications in drug discovery and development. Its structural features may be exploited to design new therapeutic agents with improved efficacy and selectivity.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups can form covalent or non-covalent bonds with these targets, modulating their activity and triggering specific biological responses. The trideuteriomethoxyimino group may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetate: Similar structure but without the trideuteriomethoxy group.

    Methyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(ethoxyimino)acetate: Similar structure with an ethoxy group instead of a trideuteriomethoxy group.

Uniqueness

Methyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetate is unique due to the presence of the trideuteriomethoxyimino group, which can provide insights into isotope effects and enhance the compound’s stability and reactivity. This uniqueness makes it a valuable tool in various scientific research applications.

Properties

IUPAC Name

methyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3S/c1-12-6(11)5(10-13-2)4-3-14-7(8)9-4/h3H,1-2H3,(H2,8,9)/b10-5-/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJAIDGPTIFCPGD-FAVSQNOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=NOC)C1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])O/N=C(/C1=CSC(=N1)N)\C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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